Clerodendrin

Description

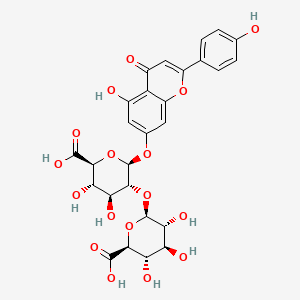

structure given in first source; isolated from Clerodendron trichotomum Thun

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFTVAAHLRFBST-DBFWEQBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152569 |

Source

|

| Record name | Clerodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119738-57-7 |

Source

|

| Record name | Clerodendrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119738577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clerodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Clerodendrin: A Technical Guide to its Natural Sources, Plant Distribution, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerodendrin, a neo-clerodane diterpenoid found within the Clerodendrum genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound's natural sources, the global distribution of Clerodendrum species, and a summary of its known biological effects. This document details the methodologies for extraction and isolation and presents available quantitative data. Furthermore, it elucidates the current understanding of the signaling pathways modulated by compounds within Clerodendrum extracts, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The genus Clerodendrum, belonging to the Lamiaceae family, comprises a vast number of species, with estimates ranging from 150 to over 500.[1][2][3] These plants are predominantly found in tropical and warm temperate regions across the globe, with a high concentration of species in tropical Africa and southern Asia.[1][4] A few species also extend into the tropical Americas, northern Australasia, and the temperate zones of eastern Asia.[1][4] Various parts of Clerodendrum plants have been utilized in traditional medicine systems for centuries to treat a wide array of ailments, including inflammation, cancer, and hypertension.[5][6]

One of the key bioactive constituents isolated from this genus is this compound, a group of neo-clerodane diterpenoids. This guide will focus on the natural sourcing, distribution, and the current understanding of the biological mechanisms of this compound and related compounds from the Clerodendrum genus.

Plant Distribution and Natural Sources of this compound

The Clerodendrum genus is widely distributed throughout tropical and subtropical regions of the world.[1] The highest diversity of species is found in tropical Africa and southern Asia.[1][4] These plants are typically shrubs, lianas, or small trees.[1]

This compound and its analogues have been isolated from various Clerodendrum species. Notably, Clerodendrum trichotomum, Clerodendrum infortunatum, and Clerodendrum phlomidis are recognized as significant natural sources of these compounds.[3][7] Different parts of the plant, including the leaves, roots, and stems, have been reported to contain this compound, although the concentration can vary.[2][3]

Quantitative Analysis of this compound

Quantitative data on the yield of specific this compound compounds is limited in the available literature. However, one study has reported the content of this compound A in the roots of two different plant species. The data is summarized in the table below.

| Plant Species | Plant Part | Compound | Method of Analysis | Yield (% w/w) | Reference |

| Clerodendrum phlomidis | Root | This compound A | HPTLC | 0.073 | [2] |

| Premna integrifolia | Root | This compound A | HPTLC | 0.04 | [2] |

HPTLC: High-Performance Thin-Layer Chromatography

Experimental Protocols

General Extraction and Isolation of Clerodane Diterpenoids

The following is a generalized protocol for the extraction and isolation of clerodane diterpenoids, including this compound, from Clerodendrum species, based on methodologies described in the literature.[2][3]

4.1.1. Materials

-

Plant material (e.g., dried and powdered leaves, roots, or stems of Clerodendrum species)

-

Solvents: Hexane, Methanol, Ethanol, Ethyl acetate, Chloroform

-

Silica gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

4.1.2. Extraction Procedure

-

Air-dry the collected plant material in the shade and then pulverize it into a coarse powder.

-

Perform a primary extraction using a non-polar solvent like hexane to remove lipids and other non-polar compounds. This can be done through maceration or Soxhlet extraction for 48-72 hours.

-

Filter the extract and concentrate it using a rotary evaporator.

-

The marc (plant residue) is then subjected to a second extraction with a more polar solvent, typically methanol or ethanol, using the same method as the primary extraction.[3]

-

Concentrate the methanolic or ethanolic extract under reduced pressure.

4.1.3. Fractionation and Isolation

-

The crude polar extract is often subjected to liquid-liquid partitioning. For instance, it can be suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

-

Monitor the resulting fractions using TLC to identify those containing the compounds of interest (diterpenoids).

-

The fraction rich in diterpenoids is then subjected to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or chloroform.

-

Collect the fractions and analyze them by TLC. Fractions with similar TLC profiles are pooled together.

-

Further purification of the pooled fractions can be achieved by repeated column chromatography or by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound compounds.

High-Performance Thin-Layer Chromatography (HPTLC) Method for Quantification of this compound A

The following protocol is based on a validated method for the quantification of this compound A.[2]

4.2.1. Materials

-

HPTLC plates (pre-coated with silica gel 60 F254)

-

Mobile phase: n-hexane:ethyl formate (7:3, v/v)

-

Derivatizing agent: Anisaldehyde-sulphuric acid reagent

-

Standard this compound A

-

Sample extracts

-

HPTLC scanner

4.2.2. Procedure

-

Apply the standard and sample solutions as bands on the HPTLC plate.

-

Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

After development, dry the plate and derivatize it by spraying with the anisaldehyde-sulphuric acid reagent, followed by heating.

-

Scan the plate in a densitometer at the wavelength of maximum absorbance for the derivatized this compound A.

-

Quantify the amount of this compound A in the samples by comparing the peak areas with that of the standard.

Biological Activities and Signaling Pathways

Extracts from Clerodendrum species, rich in diterpenoids and flavonoids, have been shown to possess a range of biological activities, including anti-inflammatory and anticancer properties.[1][2][8][9] While research specifically on isolated this compound is still emerging, studies on crude extracts and related compounds provide insights into the potential mechanisms of action.

Anticancer Activity

Extracts from Clerodendrum have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The proposed mechanisms often involve the induction of apoptosis (programmed cell death). One study on a clerodane diterpenoid from Clerodendrum infortunatum suggested its anticancer potential is mediated through the modulation of the PI3K-Akt and p53 signaling pathways.[3] Furthermore, extracts have been shown to increase the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[9]

The B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, have also been implicated as targets.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of Clerodendrum extracts are thought to be mediated, in part, through the inhibition of key inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation.[10][11][12][13] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[13] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13] It is hypothesized that compounds like this compound may exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing the activation of NF-κB.

Conclusion

This compound and its parent genus, Clerodendrum, represent a promising area for natural product research and drug development. The wide distribution of these plants and the traditional use in medicine underscore their potential. While preliminary studies on crude extracts and related compounds have begun to shed light on the anticancer and anti-inflammatory mechanisms, further research is critically needed. Specifically, detailed studies on isolated this compound compounds are required to definitively elucidate their molecular targets and signaling pathways. The development of standardized and optimized protocols for extraction and purification will also be crucial for advancing research and potential therapeutic applications. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this important class of natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinformatics and Network Pharmacology of the First Crystal Structured Clerodin: Anticancer and Antioxidant Potential against Human Breast Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids from Clerodendrum genus and their biological activities : Review article | ADMET and DMPK [pub.iapchem.org]

- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro Evaluation of Anti-Cancer Potential of Different Solvent Extracts Derived from Clerodendrum Infortunatum Linn against Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemical Characterization and Anticancer Activity of Clerodendrum chinense Leaf Extract Against Breast and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhododendrin ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 13. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Clerodendrin in Clerodendrum Species

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete and experimentally verified biosynthetic pathway of clerodendrin has not been fully elucidated in the scientific literature. The following guide presents a putative pathway constructed from the established biosynthesis of related neo-clerodane diterpenoids, primarily within the Lamiaceae family, to which the Clerodendrum genus belongs.

Introduction

Clerodendrum, a genus in the Lamiaceae family, is a rich source of diverse secondary metabolites, including a variety of diterpenoids.[1] Among these, the neo-clerodane diterpenoids, such as this compound, have garnered significant interest due to their potential biological activities, including insect antifeedant properties.[1] this compound is a complex bicyclic diterpenoid characterized by a decalin core and various oxygenated functional groups.[2] Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related high-value compounds. This guide provides a detailed overview of the proposed biosynthetic route to this compound, along with relevant experimental protocols for its study.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound, a C20 diterpenoid, is proposed to originate from the general terpenoid pathway, starting with the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the methylerythritol phosphate (MEP) pathway in the plastids.[3]

The pathway can be conceptually divided into three main stages:

-

Formation of the Diterpene Precursor: The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3]

-

Formation of the Clerodane Skeleton: A two-step cyclization process catalyzed by diterpene synthases (diTPSs) forms the characteristic bicyclic core of clerodane diterpenes.[4][5]

-

Post-Modification and Functionalization: A series of oxidative reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs), decorate the clerodane skeleton to yield the final this compound molecule.[6][7]

Stage 1: Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis begins with the MEP pathway, which converts pyruvate and glyceraldehyde-3-phosphate into IPP and DMAPP.[3] Subsequently, GGPP synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to produce the C20 precursor, GGPP.[3]

Stage 2: Formation of the Neo-Clerodane Skeleton

This stage involves the action of two classes of diterpene synthases:

-

Class II diTPS (Clerodane Diphosphate Synthase): GGPP is first cyclized by a class II diTPS. For the formation of the clerodane skeleton, this is typically a kolavenyl diphosphate synthase (KPS), also referred to as a clerodienyl diphosphate synthase.[5] This enzyme protonates the terminal double bond of GGPP, initiating a cascade of cyclizations to form a bicyclic intermediate, kolavenyl diphosphate.[8] In some species of Lamiaceae, a neo-cleroda-4(18),13E-dienyl diphosphate synthase has been identified, which likely represents the initial step in the biosynthesis of many insect-antifeedant clerodanes.[5]

-

Class I diTPS (Kaurene Synthase-Like): The kolavenyl diphosphate intermediate is then acted upon by a class I diTPS, often a kaurene synthase-like (KSL) enzyme.[4] This enzyme removes the diphosphate group, generating a carbocation that undergoes further cyclization and rearrangement to form the final clerodane hydrocarbon skeleton.[4]

Stage 3: Oxidative Modifications

The final and most diverse stage in the biosynthesis of this compound involves a series of post-modifications of the clerodane scaffold. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups, epoxides, and other functionalities at specific positions on the molecule.[6][7][9] The formation of the furan ring, a common feature in many clerodane diterpenoids, is also catalyzed by CYPs.[6] The specific CYPs involved in this compound biosynthesis in Clerodendrum species have yet to be identified.

Below is a DOT language script for a diagram illustrating the putative biosynthesis pathway of this compound.

Quantitative Data

Specific quantitative data on the biosynthesis of this compound, such as enzyme kinetics or precursor incorporation rates, are not currently available in the literature. However, studies on various Clerodendrum species provide some quantitative information on the content of other secondary metabolites, which can serve as a reference for future quantitative studies on this compound.

| Plant Species | Tissue | Compound Class | Compound | Concentration/Content | Reference |

| Clerodendrum serratum | Aqueous Root Extract | Phenolics | Total Phenolics | 134.4 mg/g | [10] |

| Flavonoids | Total Flavonoids | 67.67 mg/g | [10] | ||

| Saponins | Total Saponins | 38.2 mg/g | [10] | ||

| Alkaloids | Total Alkaloids | 12.67 mg/g | [10] | ||

| Clerodendrum viscossum | Leaves | Alkaloids | Total Alkaloids | 1.30 g/100 g | [11] |

| Flavonoids | Total Flavonoids | 16.04 mg/g | [11] | ||

| Phenolics | Total Phenolics | 57.48 mg/g | [11] | ||

| Saponins | Total Saponins | 13.31 g/100 g | [11] | ||

| Tannins | Total Tannins | 46.63 mg/100 g | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments that would be essential for the elucidation and characterization of the this compound biosynthetic pathway.

Extraction and Quantification of this compound

This protocol is adapted from general methods for the extraction and analysis of clerodane diterpenoids from plant tissues.[8][12][13]

Objective: To extract and quantify this compound from Clerodendrum species plant material.

Materials:

-

Fresh or freeze-dried plant tissue (leaves, stems, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Solvents: Methanol, Ethyl acetate, Hexane (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

This compound standard (if available)

Procedure:

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Lyophilize the powdered tissue to remove water.

-

-

Extraction:

-

Weigh approximately 100 mg of dried, powdered plant material into a glass vial.

-

Add 5 mL of methanol and vortex thoroughly.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge at 4,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process twice more on the plant material pellet, and pool the supernatants.

-

-

Purification (Optional but Recommended):

-

Evaporate the pooled methanol extract to dryness under a stream of nitrogen.

-

Re-dissolve the residue in 1 mL of 50% methanol.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the re-dissolved extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the clerodane diterpenoids with 5 mL of ethyl acetate.

-

Evaporate the ethyl acetate eluate to dryness and re-dissolve in a known volume (e.g., 1 mL) of methanol for HPLC analysis.

-

-

Quantification by HPLC:

-

Inject the purified extract onto an HPLC system equipped with a C18 column.

-

Develop a suitable gradient elution method using water and acetonitrile or methanol as the mobile phases.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm) or an MS detector for higher specificity.

-

Prepare a calibration curve using a pure this compound standard of known concentrations.

-

Quantify the amount of this compound in the plant extract by comparing the peak area to the calibration curve.

-

Below is a DOT language script for the experimental workflow for this compound extraction and quantification.

In Vitro Diterpene Synthase Assay

This protocol is based on established methods for characterizing diTPS activity from Lamiaceae species.[4][5][14]

Objective: To determine the enzymatic activity of candidate class I and class II diterpene synthases involved in this compound biosynthesis.

Materials:

-

E. coli expression system for recombinant protein production

-

Purified candidate diTPS enzymes (class I and class II)

-

Substrates: GGPP for class II diTPS; kolavenyl diphosphate for class I diTPS

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

-

Alkaline phosphatase

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Recombinant Enzyme Production:

-

Clone the coding sequences of candidate diTPS genes into an E. coli expression vector.

-

Express the proteins in a suitable E. coli strain (e.g., BL21(DE3)).

-

Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Set up the reaction mixture in a glass vial:

-

50 µL of assay buffer

-

10 µM of the appropriate substrate (GGPP for class II, or the product of the class II reaction for class I)

-

1-5 µg of purified recombinant enzyme

-

-

For coupled assays (class II + class I), include both enzymes in the same reaction.

-

Incubate the reaction at 30°C for 2-4 hours.

-

-

Product Dephosphorylation and Extraction:

-

Stop the reaction by adding 500 µL of 50 mM Tris-HCl, pH 8.5, containing 10 units of alkaline phosphatase.

-

Incubate at 37°C for 1 hour to dephosphorylate the diterpene diphosphate products.

-

Extract the dephosphorylated products three times with an equal volume of hexane or ethyl acetate.

-

Pool the organic layers and evaporate to a small volume under a stream of nitrogen.

-

-

Product Analysis by GC-MS:

-

Analyze the concentrated extract by GC-MS.

-

Separate the products on a suitable capillary column (e.g., DB-5ms).

-

Identify the enzymatic products by comparing their mass spectra with known standards or with spectra from the NIST library.

-

Below is a DOT language script for the in vitro diTPS assay workflow.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of candidate biosynthetic genes in different tissues of Clerodendrum species.[15][16][17][18]

Objective: To correlate the expression of candidate diTPS and CYP genes with the accumulation of this compound in different plant tissues.

Materials:

-

Clerodendrum tissues (e.g., young leaves, mature leaves, stems, roots, flowers)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument and reagents (e.g., SYBR Green master mix)

-

Gene-specific primers for candidate genes and reference genes

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Harvest tissues and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the candidate diTPS and CYP genes, as well as for one or more stably expressed reference genes (e.g., actin, ubiquitin).

-

Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls for each primer pair.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).

-

Compare the gene expression profiles across the different tissues to identify genes that are co-expressed in tissues where this compound accumulates.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Clerodendrum species is a complex process that likely involves a conserved pathway for clerodane skeleton formation followed by a series of species-specific oxidative modifications. While the complete pathway remains to be elucidated, the information presented in this guide provides a solid foundation for future research. The proposed pathway, based on analogous systems in related Lamiaceae species, offers a roadmap for the identification and characterization of the key enzymes involved.

Future research should focus on:

-

Transcriptome and Genome Sequencing: Generating sequence data for this compound-producing Clerodendrum species will be instrumental in identifying candidate diTPS and CYP genes.

-

Functional Genomics: The functional characterization of these candidate genes through in vitro enzyme assays and in vivo expression studies (e.g., in Nicotiana benthamiana) will be necessary to confirm their roles in the pathway.

-

Metabolite Profiling: Detailed metabolite profiling of different tissues and developmental stages will help to identify biosynthetic intermediates and understand the regulation of the pathway.

-

Precursor Feeding Studies: The use of labeled precursors can help to trace the flow of metabolites through the pathway and confirm the proposed biosynthetic route.[19][20]

By employing these strategies, the complete biosynthetic pathway of this compound can be elucidated, paving the way for the metabolic engineering of this and other valuable neo-clerodane diterpenoids for pharmaceutical and agricultural applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A database-driven approach identifies additional diterpene synthase activities in the mint family (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A database-driven approach identifies additional diterpene synthase activities in the mint family (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An extremely promiscuous terpenoid synthase from the Lamiaceae plant Colquhounia coccinea var. mollis catalyzes the formation of sester-/di-/sesqui-/mono-terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Genome-Wide Identification and Expression Analysis of TPS Gene Family in Liriodendron chinense - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. phcogrev.com [phcogrev.com]

- 20. phcogrev.com [phcogrev.com]

November 2025

Abstract

This technical guide provides a comprehensive overview of clerodendrin and the broader class of neo-clerodane diterpenoids, a structurally diverse group of natural products with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their biological activities, mechanisms of action, and the experimental methodologies used in their study. Quantitative data on their bioactivities are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are provided to facilitate further research and development in this promising area of natural product chemistry.

Introduction

Neo-clerodane diterpenoids are a large and diverse class of bicyclic diterpenes characterized by a decalin core and a varied side chain at the C-9 position. These compounds are predominantly found in plant genera such as Clerodendrum and Teucrium. Historically, plants from these genera have been used in traditional medicine for treating a variety of ailments, including inflammatory conditions, infections, and fever. Modern phytochemical investigations have led to the isolation and characterization of numerous neo-clerodane diterpenoids, with this compound being a prominent example.

The scientific interest in these compounds has grown substantially due to their wide range of potent biological activities. These include insect antifeedant, cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects. This guide aims to consolidate the current knowledge on this compound and related neo-clerodane diterpenoids, with a focus on providing practical information for researchers in the field.

Biological Activities and Quantitative Data

Neo-clerodane diterpenoids exhibit a remarkable array of biological activities, making them attractive candidates for drug discovery. The following tables summarize the quantitative data for some of the most significant activities.

Cytotoxic Activity

Many neo-clerodane diterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Reference |

| Scutestrigillosin A | HONE-1 | 5.2 | [1] |

| Scutestrigillosin A | P-388 | 4.1 | [1] |

| Scutestrigillosin A | MCF7 | 7.7 | [1] |

| Scutestrigillosin A | HT29 | 6.5 | [1] |

| Scutestrigillosin B | HONE-1 | 4.8 | [1] |

| Scutestrigillosin B | P-388 | 3.5 | [1] |

| Scutestrigillosin B | MCF7 | 6.9 | [1] |

| Scutestrigillosin B | HT29 | 5.8 | [1] |

| Scutestrigillosin C | HONE-1 | 6.3 | [1] |

| Scutestrigillosin C | P-388 | 4.9 | [1] |

| Scutestrigillosin C | MCF7 | 7.2 | [1] |

| Scutestrigillosin C | HT29 | 6.1 | [1] |

| Trichotomone | HeLa | 28.92 µg/mL | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of neo-clerodane diterpenoids are well-documented and are often attributed to their ability to modulate key inflammatory pathways.

| Compound/Extract | Assay | IC50 (µM) | Reference |

| Diterpenoid 1 from Sinularia maxima | NF-κB Inhibition | 20.11 ± 1.21 | [3] |

| Diterpenoid 2 from Sinularia maxima | NF-κB Inhibition | 15.81 ± 2.29 | [3] |

| Diterpenoid 4 from Sinularia maxima | NF-κB Inhibition | 29.10 ± 1.54 | [3] |

| Diterpenoid 8 from Sinularia maxima | NF-κB Inhibition | 25.43 ± 1.98 | [3] |

| Chloroformic extract of Clerodendrum chinense flowers | Trypanosoma cruzi inhibition | 1.12 µg/mL | [4] |

| Chloroformic extract of Clerodendrum splendens flowers | Trypanosoma cruzi inhibition | 1.98 µg/mL | [4] |

Insect Antifeedant Activity

A significant body of research has focused on the insect antifeedant properties of neo-clerodane diterpenoids, highlighting their potential as natural pesticides.

| Compound | Insect Species | EC50 (µg/cm²) | Reference |

| Ajugacumbin B | Helicoverpa armigera | 15.2 ± 1.65 | [5] |

| Ajuforrestins D/E | Helicoverpa armigera | 16.8 ± 1.87 | [5] |

Neuroprotective Activity

Recent studies have begun to explore the neuroprotective effects of neo-clerodane diterpenoids, with promising initial results.

| Compound | Assay | EC50 (µM) | Reference |

| Compound 7 from Ajuga campylantha | RSL3-induced ferroptosis in HT22 cells | 10 | [6] |

| Balanspene D | NGF-induced neurite outgrowth | 20.2 µg/mL | [7] |

| Balanspene E | NGF-induced neurite outgrowth | 12.7 µg/mL | [7] |

| Balanspene F | NGF-induced neurite outgrowth | 4.0 µg/mL | [7] |

| Balanspene G | NGF-induced neurite outgrowth | 2.4 µg/mL | [7] |

Antimicrobial Activity

Several neo-clerodane diterpenoids and extracts containing them have shown activity against various pathogens.

| Extract/Compound | Organism | IC50 (µg/mL) | Reference |

| Chloroformic extract of Clerodendrum chinense flowers | Plasmodium falciparum | < 10 | [4] |

| Chloroformic extract of Clerodendrum splendens flowers | Plasmodium falciparum | < 10 | [4] |

| Chloroformic extract of Clerodendrum chinense stem | Trypanosoma cruzi | 1.21 | [4] |

| Chloroformic extract of Clerodendrum chinense flowers | Trypanosoma cruzi | 1.12 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related neo-clerodane diterpenoids.

Isolation and Purification of Neo-clerodane Diterpenoids

Objective: To isolate and purify neo-clerodane diterpenoids from plant material.

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Clerodendrum or Teucrium species)

-

Solvents for extraction (e.g., hexane, dichloromethane, ethyl acetate, methanol)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

NMR spectrometer

-

Mass spectrometer

Protocol:

-

Extraction:

-

Macerate the dried and powdered plant material with a suitable solvent (e.g., methanol) at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to fractionate the components based on their polarity.

-

-

Column Chromatography:

-

Subject the desired fraction (often the dichloromethane or ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool similar fractions.

-

-

Size-Exclusion Chromatography:

-

Further purify the pooled fractions using size-exclusion chromatography on a Sephadex LH-20 column, eluting with a suitable solvent like methanol, to separate compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the isolated compounds using a semi-preparative or preparative HPLC system equipped with a C18 column.

-

Use a gradient elution with a mixture of water and methanol or acetonitrile.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the pure compounds.

-

-

Structure Elucidation:

-

Determine the structure of the purified compounds using spectroscopic techniques, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (e.g., HRESIMS).

-

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of isolated neo-clerodane diterpenoids on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (neo-clerodane diterpenoids) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Insect Antifeedant Bioassay

Objective: To evaluate the antifeedant activity of neo-clerodane diterpenoids against a target insect pest.

Materials:

-

Target insect larvae (e.g., Spodoptera littoralis)

-

Leaf discs from a suitable host plant

-

Test compounds dissolved in a suitable solvent (e.g., acetone)

-

Petri dishes

-

Filter paper

Protocol:

-

Preparation of Treated Leaf Discs:

-

Dissolve the test compounds in a volatile solvent like acetone to prepare different concentrations.

-

Apply a known volume of each compound solution evenly onto the surface of a pre-weighed leaf disc.

-

Prepare control discs by applying only the solvent.

-

Allow the solvent to evaporate completely.

-

-

Bioassay Setup:

-

Place one treated leaf disc and one control leaf disc in a Petri dish lined with moist filter paper to maintain humidity.

-

Introduce a single, pre-starved insect larva into each Petri dish.

-

-

Incubation and Observation:

-

Incubate the Petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

-

After a set period (e.g., 24 hours), remove the leaf discs and measure the area consumed from both the treated and control discs.

-

-

Data Analysis:

-

Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 where C is the area of the control disc consumed and T is the area of the treated disc consumed.

-

Determine the EC50 value (the concentration that causes a 50% reduction in feeding) by plotting the AFI against the compound concentrations.

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of neo-clerodane diterpenoids are a result of their interaction with various cellular signaling pathways. This section explores some of the key mechanisms that have been elucidated.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10] Several diterpenoids have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[3]

Caption: Inhibition of the NF-κB signaling pathway by neo-clerodane diterpenoids.

Antagonism of the PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Ligand activation of PPARγ leads to its heterodimerization with the retinoid X receptor (RXR) and subsequent binding to PPAR response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[11] Some neo-clerodane diterpenoids have been identified as PPARγ antagonists, suggesting a potential therapeutic application in conditions where PPARγ activity is dysregulated, such as certain cancers and osteoporosis.[12]

Caption: Antagonism of the PPARγ signaling pathway by neo-clerodane diterpenoids.

Experimental and Drug Discovery Workflow

The discovery and development of new drugs from natural products like neo-clerodane diterpenoids follows a systematic workflow, from the initial collection of plant material to the identification of lead compounds and preclinical studies.

References

- 1. innovationtoimpact.org [innovationtoimpact.org]

- 2. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of some Clerodendrum species from Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ethnobotanical Uses of Clerodendrum trichotomum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerodendrum trichotomum, a member of the Lamiaceae family, has a rich history of use in traditional medicine across East Asia for treating a variety of ailments, including hypertension, inflammation, and skin conditions. This technical guide provides a comprehensive overview of the ethnobotanical applications of this plant, supported by quantitative data from pharmacological studies. It details the phytochemical constituents responsible for its therapeutic effects, with a focus on phenylpropanoid glycosides, flavonoids, and diterpenoids. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of key bioactive compounds, as well as for the in vitro and in vivo assessment of its anti-inflammatory, antioxidant, and antihypertensive properties. Finally, signaling pathway diagrams for its anti-inflammatory and photoprotective activities are presented to elucidate its mechanisms of action at the molecular level, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Ethnobotanical Uses

Clerodendrum trichotomum, commonly known as Harlequin Glorybower, has been utilized for centuries in traditional Chinese, Korean, and Japanese medicine.[1] Various parts of the plant, including the leaves, stems, roots, and flowers, are employed to address a wide range of health concerns.[1][2]

Traditionally, it is recognized for its potent anti-inflammatory, analgesic, sedative, and hypotensive properties.[1] Decoctions of the leaves and roots are commonly used to treat rheumatoid arthritis, joint pain, numbness, and paralysis.[3] In Chinese medicine, it is also recommended for skin conditions like eczema due to its antipruritic effects.[1] Furthermore, historical and modern ethnobotanical records indicate its use for managing hypertension, asthma, and even malaria and dysentery.[1][3]

Phytochemical Composition

The diverse therapeutic effects of Clerodendrum trichotomum are attributed to its rich and complex phytochemical profile. The primary classes of bioactive compounds isolated from this plant include phenylpropanoid glycosides, flavonoids, and various terpenoids.[1][2]

-

Phenylpropanoid Glycosides: This is a dominant group of phenolic compounds in C. trichotomum, with acteoside (verbascoside) and isoacteoside being the most abundant and well-studied.[4][5] Other notable phenylpropanoid glycosides include leucosceptoside A, martynoside, and trichotomoside.[3] These compounds are major contributors to the plant's antioxidant and anti-inflammatory activities.

-

Flavonoids: A variety of flavonoids have been identified, primarily in the leaves and flowers. These include apigenin, luteolin, and their glycosidic derivatives.[6] Flavonoids are well-known for their antioxidant and anti-inflammatory properties.

-

Diterpenoids: The roots of C. trichotomum are a particularly rich source of abietane diterpenoids.[3]

-

Other Constituents: The plant also contains triterpenes, sterols, and alkaloids, which may contribute to its overall medicinal properties.[7]

Quantitative Data on Pharmacological Activities

Anti-inflammatory Activity

| Assay | Plant Part/Extract/Compound | Dose/Concentration | Result | Reference |

| Carrageenan-induced Rat Paw Edema | 30% Methanol Leaf Extract | 1 mg/kg | 19.5% inhibition | [8] |

| Carrageenan-induced Rat Paw Edema | 60% Methanol Leaf Extract | 1 mg/kg | 23.0% inhibition | [8] |

| Capillary Permeability Assay (Evans Blue) | 60% Methanol Leaf Extract | 1 mg/kg | 47.0% inhibition | [8] |

| Prostaglandin E2 (PGE2) Production in RAW 264.7 cells | 60% Methanol Leaf Extract | - | Significant suppression | [8] |

Antihypertensive Activity

| Assay | Plant Part/Extract/Compound | IC50 Value (µg/mL) | Reference |

| Angiotensin-Converting Enzyme (ACE) Inhibition | Acteoside | 373 ± 9.3 | [9][10] |

| Angiotensin-Converting Enzyme (ACE) Inhibition | Leucosceptoside A | 423 ± 18.8 | [9][10] |

| Angiotensin-Converting Enzyme (ACE) Inhibition | Martynoside | 524 ± 28.1 | [9][10] |

| Angiotensin-Converting Enzyme (ACE) Inhibition | Acteoside isomer | 376 ± 15.6 | [9][10] |

| Angiotensin-Converting Enzyme (ACE) Inhibition | Isomartynoside | 505 ± 26.7 | [9][10] |

Antioxidant Activity

| Assay | Plant Part/Extract/Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Acteoside | - | Strong activity |

| DPPH Radical Scavenging | Isoacteoside | - | Strong activity |

| DPPH Radical Scavenging | Leucosceptoside A | - | Strong activity |

| DPPH Radical Scavenging | Martynoside | - | Strong activity |

Experimental Protocols

Preparation of Ethanolic Leaf Extract

This protocol describes the preparation of a 70% ethanol extract of C. trichotomum leaves, suitable for initial pharmacological screening.

-

Plant Material Collection and Preparation: Collect fresh leaves of C. trichotomum. Wash the leaves thoroughly with distilled water to remove any debris. Dry the leaves in a hot air oven at 60°C for 24 hours. Pulverize the dried leaves into a fine powder using a mechanical grinder.

-

Extraction: Macerate 100 g of the dried leaf powder in 1 L of 70% ethanol at room temperature (25°C) for 24 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Lyophilization and Storage: Freeze-dry the concentrated extract to obtain a powdered form. Store the lyophilized extract at -70°C until further use.[4]

Isolation of Acteoside

This protocol provides a general method for the isolation of acteoside from the stems of C. trichotomum using solvent partitioning and column chromatography.

-

Initial Extraction: Extract the dried and powdered plant material (e.g., stems) with methanol. Concentrate the methanolic extract under reduced pressure.

-

Solvent Partitioning: Suspend the concentrated methanolic extract in water and partition it successively with dichloromethane, ethyl acetate, and n-butanol.

-

Column Chromatography: Subject the ethyl acetate fraction, which is typically rich in phenylpropanoid glycosides, to column chromatography on a silica gel column.

-

Elution: Elute the column with a gradient of chloroform and methanol. Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Purification: Combine the fractions containing acteoside and further purify them using preparative high-performance liquid chromatography (HPLC) or repeated column chromatography to obtain pure acteoside.

Quantitative Analysis by HPLC

This protocol outlines the high-performance liquid chromatography (HPLC) method for the quantification of acteoside and isoacteoside in C. trichotomum extracts.

-

Standard and Sample Preparation: Prepare standard stock solutions of acteoside and isoacteoside in methanol. Prepare the plant extract by dissolving a known amount in methanol and filtering it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 330 nm.

-

Injection Volume: 10 µL.

-

-

Calibration Curve: Construct a calibration curve by injecting known concentrations of the standard solutions.

-

Quantification: Inject the sample extract and determine the concentrations of acteoside and isoacteoside by comparing their peak areas with the calibration curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes the widely used carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory activity of C. trichotomum extracts.

-

Animals: Use male Sprague-Dawley rats (180-200 g). House the animals under standard laboratory conditions and acclimatize them for at least one week before the experiment.

-

Grouping and Administration: Divide the animals into groups: a control group, a positive control group (e.g., indomethacin, 1 mg/kg), and test groups receiving different doses of the C. trichotomum extract. Administer the extracts or vehicle orally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.[8]

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol details the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to determine the free radical scavenging activity of C. trichotomum extracts or isolated compounds.

-

Reagents: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test sample and a positive control (e.g., ascorbic acid) in methanol.

-

Assay Procedure: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. Mix well and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol is also measured.

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the sample concentration.

Signaling Pathways and Mechanisms of Action

Inhibition of UV-Induced MAPK Signaling Pathway in Skin

Clerodendrum trichotomum extract has been shown to protect the skin from UV-B-induced damage by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. UV-B radiation activates cell surface receptors, leading to the phosphorylation and activation of the MAPK cascade (including ERK, JNK, and p38), which in turn upregulates the expression of matrix metalloproteinases (MMPs) like MMP-1 and MMP-9. These enzymes degrade collagen and other extracellular matrix proteins, leading to photoaging. The extract of C. trichotomum inhibits this process by suppressing the phosphorylation of the MAPK components, thereby reducing the expression of MMPs and preserving the integrity of the skin's extracellular matrix.

Caption: Inhibition of the UV-B-induced MAPK signaling pathway by C. trichotomum extract.

Anti-inflammatory Action via COX-2/PGE2 Pathway Inhibition

The anti-inflammatory effects of Clerodendrum trichotomum are, in part, mediated by the inhibition of the cyclooxygenase-2 (COX-2) pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the expression of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, including prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, causing vasodilation, increased vascular permeability, and pain. Extracts from C. trichotomum have been shown to suppress the production of PGE2, suggesting an inhibitory effect on the COX-2 enzyme or its upstream signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Clerodendrum trichotomum extract improves metabolic derangements in high fructose diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of isoacteoside from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the anti-inflammatory effects of Clerodendron trichotomum Thunberg leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin converting enzyme inhibitory phenylpropanoid glycosides from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. mdpi.com [mdpi.com]

The Intricate Architecture of Clerodendrin: A Technical Guide to its Chemical Structure and Stereochemistry

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The name "Clerodendrin" is associated with two structurally distinct natural products isolated from the Clerodendrum genus: a flavonoid glycoside and a neo-clerodane diterpenoid, more accurately known as this compound A. This guide provides a detailed technical overview of the chemical structure and stereochemistry of both molecules. It consolidates spectroscopic data, outlines experimental protocols for their isolation and characterization, and visualizes their structures and relevant biological pathways. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

This compound: The Flavonoid Glycoside

This compound, in a more recent context, refers to the flavonoid glycoside apigenin-7-O-glucuronopyranosyl(1→2)-glucuronopyranoside. Its structure is characterized by an apigenin aglycone linked to a diglucuronide sugar moiety.

Chemical Structure and Stereochemistry

The systematic IUPAC name for this flavonoid is (2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[1]. This nomenclature precisely defines the stereochemistry at all chiral centers within the two glucuronic acid residues.

Caption: Chemical structure of this compound (flavonoid glycoside).

Spectroscopic Data

| Apigenin-7-O-β-D-glycoside Moiety | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Apigenin Core | ||

| 2 | - | 164.7 |

| 3 | 6.87 (s) | 103.5 |

| 4 | - | 182.5 |

| 5 | 12.97 (s) | 161.9 |

| 6 | 6.43 (d, J=2.2 Hz) | 100.3 |

| 7 | - | 163.4 |

| 8 | 6.82 (d, J=2.2 Hz) | 95.3 |

| 9 | - | 157.4 |

| 10 | - | 105.8 |

| 1' | - | 121.4 |

| 2', 6' | 7.95 (d, J=8.9 Hz) | 129.1 |

| 3', 5' | 6.93 (d, J=8.9 Hz) | 116.5 |

| 4' | 10.51 (s) | 161.6 |

| Glucoside Moiety | ||

| 1'' | 5.44 (d, J=7.4 Hz) | 99.9 |

| 2'' | 3.71 (m) | 73.5 |

| 3'' | 3.27-3.47 (m) | 77.6 |

| 4'' | 3.27-3.47 (m) | 69.9 |

| 5'' | 3.27-3.47 (m) | 76.9 |

| 6'' | 3.27-3.47 (m) | 63.5 |

Data adapted from studies on apigenin-7-O-β-D-glycoside.[2][3]

Experimental Protocols

The following is a generalized protocol for the isolation of flavonoid glycosides from Clerodendrum species, based on common chromatographic techniques.

Caption: Workflow for flavonoid glycoside isolation.

-

Extraction: Dried and powdered plant material is exhaustively extracted with methanol or ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides typically concentrate in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over stationary phases like Sephadex LH-20, eluting with methanol, or polyamide resin with a gradient of ethanol-water.

-

Preparative HPLC: Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are pooled and purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.[4][5]

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (e.g., ESI-MS).

Biological Activity: Anti-inflammatory Effects

Apigenin-7-O-β-D-glucuronide has been shown to possess significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] The mechanism of action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[3][8]

Caption: Inhibition of the MAPK pathway by Apigenin-7-O-glucuronide.

This compound A: The Diterpenoid

This compound A is a bitter-tasting neo-clerodane diterpenoid first isolated from Clerodendron tricotomum. It is known for its potent antifeedant activity against various insects.

Chemical Structure and Stereochemistry

The structure of this compound A was established through extensive chemical degradation and spectroscopic analysis, with its absolute configuration confirmed by X-ray crystallography of a derivative.[9] It possesses a characteristic neo-clerodane skeleton with multiple stereocenters. The IUPAC name is [(1R,2S,3R,4aR,5R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,8-tetrahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2R)-2-acetyloxy-2-methylbutanoate.

Caption: Chemical structure of this compound A.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound A.

| Property | Value |

| Molecular Formula | C₃₁H₄₂O₁₂ |

| Molecular Weight | 606.66 g/mol |

| Melting Point | 164-165 °C |

| Optical Rotation [α]D | +13° (c 1.0 in CHCl₃) |

¹H NMR Spectroscopic Data (in CDCl₃, δ, ppm):

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-2 | 5.25 (d, J=10 Hz) |

| H-3 | 4.00 (dd, J=10, 4 Hz) |

| H-4 | 2.55 (m) |

| H-6 | 5.60 (t, J=4 Hz) |

| H-7 | 2.20 (m) |

| H-10 | 2.70 (m) |

| H-11 | 5.30 (m) |

| H-12 | 6.25 (m) |

| H-14 | 3.80 (m) |

| H-15 | 4.50 (t, J=8 Hz) |

| H-16a | 3.90 (m) |

| H-16b | 3.70 (m) |

| H-18 | 1.05 (d, J=7 Hz) |

| H-19 | 4.65, 4.25 (ABq, J=12 Hz) |

| H-20 | 1.10 (d, J=7 Hz) |

| OAc x 3 | 2.00, 2.05, 2.10 (s) |

| Ester side chain | 1.50 (s), 1.80 (q), 0.90 (t) |

Data extracted from the original structure elucidation paper by Kato et al. (1973).

Experimental Protocols

The absolute configuration of this compound A was unequivocally determined by single-crystal X-ray diffraction analysis of its p-bromobenzoate chlorohydrin derivative.

-

Derivative Preparation: this compound A is treated with hydrochloric acid to open the epoxide ring, forming a chlorohydrin. This product is then reacted with p-bromobenzoyl chloride in pyridine to yield the crystalline p-bromobenzoate derivative.

-

Crystallization: The derivative is crystallized from a suitable solvent system (e.g., ether-petroleum ether) to obtain single crystals suitable for X-ray diffraction.

-

Data Collection: A single crystal is mounted on a goniometer and exposed to an X-ray beam. Diffraction data are collected using photographic methods (e.g., Weissenberg photographs) or a modern diffractometer.

-

Structure Solution and Refinement: The structure is solved using Patterson and Fourier methods. The absolute configuration is determined by utilizing the anomalous dispersion effect of the bromine atom.

Crystallographic Data for this compound A p-bromobenzoate chlorohydrin derivative:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 18.95 Å |

| b | 22.74 Å |

| c | 10.06 Å |

| Z | 4 |

Data from Katayama et al. (1973).

Conclusion

The term "this compound" encompasses at least two distinct and significant natural products: a flavonoid diglucuronide with anti-inflammatory properties and a neo-clerodane diterpenoid, this compound A, with potent antifeedant activity. A precise understanding of their respective chemical structures and stereochemistry is fundamental for any further investigation into their pharmacological potential and for the development of new therapeutic agents or agrochemicals. This guide has consolidated the key structural and experimental data for both compounds to aid researchers in these fields.

References

- 1. A cobalt induced cleavage reaction and a new series of arenecobalt carbonyl complexes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill. ) Fuss, Allium cepa L., respectively [sid.ir]

- 5. jmp.ir [jmp.ir]

- 6. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. nepjol.info [nepjol.info]

An In-depth Technical Guide to the Physical and Chemical Properties of Clerodendrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodendrin, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of a specific this compound, identified by the CAS number 119738-57-7. This compound is structurally known as apigenin-7-O-glucuronopyranosyl(1→2)-glucuronopyranoside[1]. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering structured data, experimental insights, and visualizations of its biological interactions.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound (CAS: 119738-57-7) are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on predictive models.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₆O₁₇ | [2][3] |

| Molecular Weight | 622.49 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 1057.6 ± 65.0 °C | [2] |

| Density (Predicted) | 1.88 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [4] |

| pKa (Predicted) | 2.67 ± 0.70 | [3] |

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the apigenin aglycone, including aromatic protons of the A and B rings, and a singlet for the H-3 proton. Additionally, signals corresponding to the two glucuronic acid moieties will be present in the carbohydrate region, with anomeric proton signals appearing as doublets.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon (C-4) of the flavone skeleton, as well as signals for the aromatic carbons of apigenin. The carbons of the two glucuronic acid units, including the anomeric carbons, will also be evident.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular formula. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information. For apigenin-7-O-diglucuronide, the precursor ion [M-H]⁻ at m/z 621.1 is expected. Key fragment ions would include m/z 445.1, corresponding to the loss of one glucuronic acid moiety, and m/z 269.0, representing the apigenin aglycone[5].

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, aromatic C=C stretching, and C-O stretching vibrations from the glycosidic linkages and hydroxyl groups.

Biological Activity and Signaling Pathways

This compound (CAS: 119738-57-7) has been identified as a potent inhibitor of Interleukin-4 (IL-4) and β-hexosaminidase[3]. These inhibitory activities suggest its potential as an anti-inflammatory and anti-allergic agent.

Inhibition of the IL-4 Signaling Pathway

Interleukin-4 plays a central role in the development of allergic inflammation and is a key driver of the Th2 immune response. The binding of IL-4 to its receptor (IL-4R) initiates a signaling cascade that primarily involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, this leads to the phosphorylation and activation of STAT6. Activated STAT6 translocates to the nucleus and induces the transcription of various genes involved in the allergic inflammatory response.

While the precise mechanism of IL-4 inhibition by this compound is still under investigation, it is hypothesized to interfere with this signaling cascade, potentially by inhibiting the phosphorylation of STAT6.

Experimental Protocols

This section provides generalized methodologies for key experiments related to the study of this compound. These protocols are based on standard techniques used for similar compounds and should be optimized for specific laboratory conditions.

Isolation and Purification of this compound

The isolation of this compound, an apigenin diglucuronide, from its natural source, such as Clerodendron trichotomum, typically involves the following steps:

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, such as 70% ethanol, at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. The fraction containing the glycosides (typically the n-butanol fraction) is collected.

-

Column Chromatography: The butanolic fraction is then subjected to column chromatography using stationary phases like Sephadex LH-20 or polyamide resin, with a gradient of solvents (e.g., methanol-water) to separate the compounds based on their polarity and size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC to obtain the pure compound.

β-Hexosaminidase Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on the activity of β-hexosaminidase, an enzyme released during degranulation of mast cells and basophils, which is a marker for allergic reactions.

Methodology:

-

Cell Culture: RBL-2H3 cells (a rat basophilic leukemia cell line) are cultured in a suitable medium.

-

Sensitization: The cells are sensitized with anti-DNP IgE.

-

Treatment: The sensitized cells are pre-incubated with various concentrations of this compound for a defined period.

-

Induction of Degranulation: Degranulation is induced by adding DNP-BSA.

-

Enzyme Activity Measurement: The supernatant is collected, and the β-hexosaminidase activity is measured using a chromogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The absorbance of the released p-nitrophenol is measured spectrophotometrically.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of this compound.

IL-4 Induced STAT6 Phosphorylation Inhibition Assay

This assay determines the ability of this compound to inhibit the IL-4-induced phosphorylation of STAT6 in target cells.

Methodology:

-

Cell Culture: A suitable cell line that expresses the IL-4 receptor (e.g., human bronchial epithelial cells BEAS-2B) is cultured.

-

Treatment: Cells are pre-treated with different concentrations of this compound for a specific duration.

-

Stimulation: The cells are then stimulated with recombinant human IL-4 to induce STAT6 phosphorylation.

-

Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.

-

Detection and Analysis: After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-STAT6 to total STAT6 is calculated to determine the extent of inhibition by this compound.

Conclusion

This compound (CAS: 119738-57-7) presents a promising scaffold for the development of novel anti-inflammatory and anti-allergic therapeutics due to its inhibitory effects on IL-4 and β-hexosaminidase. This technical guide has provided a consolidated resource of its known physical and chemical properties, along with insights into its biological activities and relevant experimental methodologies. Further research is warranted to fully elucidate its mechanism of action, particularly in the context of the IL-4/STAT6 signaling pathway, and to establish its complete pharmacokinetic and pharmacodynamic profiles. The information and protocols presented herein are intended to facilitate these future investigations and accelerate the translation of this natural product into potential clinical applications.

References

- 1. jmp.ir [jmp.ir]

- 2. mzCloud – Apigenin 7 O glucuronide [mzcloud.org]

- 3. A natural flavonoid, apigenin isolated from Clerodendrum viscosum leaves, induces G2/M phase cell cycle arrest and apoptosis in MCF-7 cells through the regulation of p53 and caspase-cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Clerodendrin Derivatives in Clerodendrum infortunatum: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction